(4-Isobutylpyrimidin-5-yl)boronic acid
Description
(4-Isobutylpyrimidin-5-yl)boronic acid is a heterocyclic organoboron compound featuring a pyrimidine core substituted with an isobutyl group at the 4-position and a boronic acid moiety at the 5-position. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis , but their biological relevance—particularly in anticancer and antiviral therapies—has garnered significant attention . The isobutyl substituent introduces steric bulk and lipophilicity, which may influence both synthetic reactivity and biological interactions.
Properties
Molecular Formula |
C8H13BN2O2 |
|---|---|
Molecular Weight |
180.01 g/mol |
IUPAC Name |
[4-(2-methylpropyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C8H13BN2O2/c1-6(2)3-8-7(9(12)13)4-10-5-11-8/h4-6,12-13H,3H2,1-2H3 |
InChI Key |
IHUAOXKUPVTDAA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=CN=C1CC(C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (4-Isobutylpyrimidin-5-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: (4-Isobutylpyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Suzuki–Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Oxidation: Formation of alcohols or phenols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
(4-Isobutylpyrimidin-5-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Isobutylpyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The compound can interact with specific molecular targets, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
The substituent at the pyrimidine ring’s 4-position critically modulates properties such as pKa , solubility , and binding affinity . Key analogs include:
- pKa and Reactivity : The boronic acid moiety’s acidity (pKa) is influenced by substituent electronic effects. For example, electron-withdrawing groups (e.g., chloro) lower pKa, increasing reactivity at physiological pH, while bulky groups (e.g., isobutyl) may stabilize the boronate form through steric effects .
- Solubility : Methoxy and smaller alkyl groups (e.g., ethyl) improve aqueous solubility compared to isobutyl, which may limit bioavailability despite enhancing membrane permeability .
Antiviral Potential:
Key Research Findings and Implications
Selectivity in Proteasome Inhibition : Boronic acid-containing compounds (e.g., bortezomib) show target selectivity dependent on substituent chemistry. Isobutyl’s steric profile may reduce off-target effects compared to smaller alkyl groups .
HDAC Inhibition : Methoxy-substituted boronic acids achieve potent inhibition at lower concentrations, suggesting substituent polarity enhances target engagement .
Anticancer SAR : Aromatic boronic acids (e.g., phenanthren-9-yl) exhibit cytotoxicity via distinct mechanisms compared to heterocyclic analogs, highlighting the role of core structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
